4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride
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Description
“4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C11H16ClN . It has a molecular weight of 197.70 g/mol . The compound is also known by several synonyms, including “4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride” and "4,4-Dimethyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride" .
Synthesis Analysis
The synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods . One approach involves the treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid . This reaction yields 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which can then be reacted with aromatic carboxylic acid chlorides . The subsequent reduction affords 2-arylalkyl tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of “4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be represented by the InChI code:InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H
. The compound’s canonical SMILES representation is CC1(CNCC2=CC=CC=C21)C.Cl
. Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . These reactions often involve the isomerization of an iminium intermediate .Physical and Chemical Properties Analysis
The compound has a molecular weight of 197.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 197.0971272 g/mol .Scientific Research Applications
Synthesis and Chemical Transformations
Facile Synthesis of Tetrahydroquinoline Derivatives A study by Elkholy and Morsy (2006) explored the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile through a reaction involving cyclohexanone and 2-benzylidenemalononitrile. The reactivity of the compound towards various reagents like DMF-DMA, carbon disulfide, and acetyl chloride was examined, highlighting its potential in creating complex organic structures (Y. M. Elkholy, M. A. Morsy, 2006).
Enantioselective Synthesis of Alkaloids Blank and Opatz (2011) detailed the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. The study emphasized the compound's role in the preparation of various alkaloids, showcasing its utility in synthesizing complex molecules with medicinal importance (Nancy Blank, T. Opatz, 2011).
Synthesis of Lamellarin Alkaloids The research by Liermann and Opatz (2008) highlighted the use of tetrahydroisoquinoline-1-carbonitriles in synthesizing lamellarin U and G trimethyl ether. This method provided an efficient route for introducing acid-sensitive protecting groups, crucial for the synthesis of these intricate marine alkaloids (J. Liermann, T. Opatz, 2008).
Biological Activity and Applications
Analgesic and Anti-Inflammatory Properties A study conducted by Rakhmanova et al. (2022) delved into the analgesic and anti-inflammatory effects of a similar compound, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The compound exhibited significant analgesic and anti-inflammatory effects, suggesting potential medicinal applications (Khilola A. Rakhmanova et al., 2022).
Synthesis and Adrenergic Activity Aghekyan et al. (2017) synthesized new propan-2-ol derivatives of tetrahydroisoquinoline, revealing their moderate adrenergic blocking and sympatholytic activities. This study showcases the compound's relevance in developing adrenergic modulators (A. A. Aghekyan et al., 2017).
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-4-3-9(6-13)5-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYAUGSXARMLPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)C#N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744842 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-13-8 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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